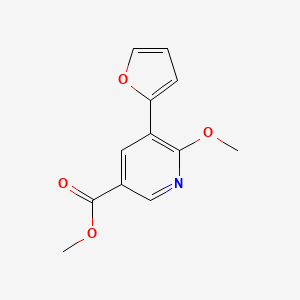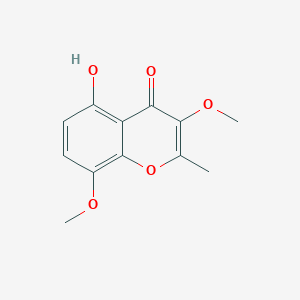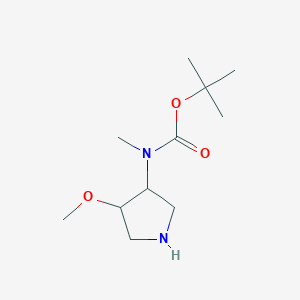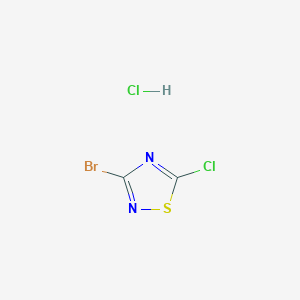![molecular formula C14H18O3 B11874230 [(5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]acetic acid CAS No. 92864-05-6](/img/structure/B11874230.png)
[(5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-1-yl)oxy)acetic acid is an organic compound with a complex structure that includes a naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-1-yl)oxy)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 5,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol.
Oxidation: The starting material is oxidized to form the corresponding ketone.
Esterification: The ketone is then esterified with acetic acid to form the ester intermediate.
Hydrolysis: The ester intermediate undergoes hydrolysis to yield 2-((5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-1-yl)oxy)acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-1-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-((5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-1-yl)oxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-1-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol: A precursor in the synthesis of the target compound.
2-Naphthalenol, 5,6,7,8-tetrahydro-: A structurally related compound with similar chemical properties.
Uniqueness
2-((5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-1-yl)oxy)acetic acid is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its combination of a naphthalene ring system with an acetic acid moiety makes it a versatile compound for various applications.
Properties
CAS No. |
92864-05-6 |
|---|---|
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-[(5,5-dimethyl-7,8-dihydro-6H-naphthalen-1-yl)oxy]acetic acid |
InChI |
InChI=1S/C14H18O3/c1-14(2)8-4-5-10-11(14)6-3-7-12(10)17-9-13(15)16/h3,6-7H,4-5,8-9H2,1-2H3,(H,15,16) |
InChI Key |
LITBYKKQPNBEPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2=C1C=CC=C2OCC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![7-Ethyl-N-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11874192.png)





![7-Methoxy-2-(methoxymethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B11874255.png)
